CPhos

Catalog No.
S903772
CAS No.
1160556-64-8
M.F
C28H41N2P
M. Wt
436.624
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CPhos

CAS Number

1160556-64-8

Product Name

CPhos

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine

Molecular Formula

C28H41N2P

Molecular Weight

436.624

InChI

InChI=1S/C28H41N2P/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23/h11-13,18-23H,5-10,14-17H2,1-4H3

InChI Key

DRNAQRXLOSUHBQ-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Synonyms

2-Dicyclohexylphosphino-2’,6’-bis(N,N-dimethylamino)biphenyl; 2’-(Dicyclohexylphosphino)-N2,N2,N6,N6-tetramethylbiphenyl-2,6-diamine

CPhos, or bis(2,4,6-trimethoxyphenyl)phosphine, is a bidentate phosphine ligand notable for its role in catalyzing various cross-coupling reactions. This compound is characterized by its unique structural features that enhance its reactivity and selectivity in palladium-catalyzed processes. CPhos is particularly recognized for its effectiveness in facilitating reactions involving secondary alkylzinc halides, where it provides excellent yields while minimizing side reactions.

CPhos functions by forming a palladium complex that activates both the aryl halide and the organozinc reagent in the Negishi coupling. The chelating nature of CPhos stabilizes the palladium catalyst, while the electron-donating groups enhance its reactivity towards the reactants. The steric hindrance offered by the dicyclohexyl group influences the reaction pathway, potentially leading to more selective product formation [].

CPhos is classified as a mild irritant, posing potential health risks upon inhalation, skin contact, or ingestion []. Here are some safety considerations:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [].
  • Precautionary Statements: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) [].
  • Cellular Activation Marker

    CPhos does not directly participate in scientific research, but rather serves as a marker for cellular activation. When cells are stimulated by various factors, they often increase the production of a protein called c-Fos []. Scientists can measure c-Fos levels, often using techniques like immunohistochemistry, to understand which cell populations are actively responding to a specific stimulus []. This information is valuable in studies on cell signaling pathways, wound healing, and cancer development [, ].

  • Model for Cancer Research

    CPhos itself is a chemotherapy drug used to treat various cancers []. Due to its ability to kill cancer cells, researchers utilize CPhos to induce tumor models in animals. By administering CPhos to animals, scientists can create a controlled environment to study cancer progression, test the efficacy of new anti-cancer drugs, and investigate mechanisms of resistance [].

  • Immunosuppressant

    CPhos has immunosuppressive properties, meaning it can suppress the immune system []. This characteristic makes it a valuable tool in research on autoimmune diseases like arthritis and inflammatory bowel disease. By treating animal models with CPhos, researchers can investigate the role of the immune system in these diseases and test the effectiveness of new immunosuppressive therapies [].

CPhos is primarily utilized in palladium-catalyzed cross-coupling reactions, including:

  • Negishi Coupling: In this reaction, CPhos mediates the coupling of secondary alkylzinc reagents with aryl halides, yielding high selectivity and efficiency. This process is particularly advantageous due to the stability of the palladium complex formed with CPhos .
  • Suzuki-Miyaura Coupling: CPhos enhances the reactivity of aryl chlorides and bromides in Suzuki coupling reactions, allowing for the formation of biaryl compounds with minimal by-products .
  • Buchwald-Hartwig Coupling: This reaction benefits from CPhos's ability to facilitate the formation of amines from aryl halides and amines under mild conditions.

The synthesis of CPhos typically involves several steps:

  • Formation of the Phosphine: The starting materials are usually phenolic compounds that undergo a series of reactions to introduce the phosphine functionality.
  • Methylation: The introduction of methoxy groups at strategic positions on the phenyl rings enhances the ligand's solubility and stability.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity suitable for catalytic applications.

The detailed synthetic pathway may vary depending on the specific conditions and reagents used.

Unique FeaturesSPhosBidentate PhosphineSuzuki coupling, Negishi couplingHigh activity with aryl chloridesDPEphosBidentate PhosphineCross-coupling reactionsEnhanced stability in airTriphenylphosphineTridentate PhosphineGeneral-purpose ligand in catalysisVersatile but less selective than CPhos

CPhos's unique combination of steric bulk and electronic properties allows it to outperform many traditional phosphine ligands in specific catalytic applications, particularly those involving challenging substrates like secondary alkylzinc halides.

Studies focusing on the interaction of CPhos with various substrates have highlighted its unique ability to stabilize palladium intermediates during catalytic cycles. These interactions are crucial for understanding the mechanisms behind its high selectivity and efficiency in cross-coupling reactions. The ligand's steric and electronic properties play a significant role in these interactions, influencing reaction pathways and outcomes.

The synthesis of CPhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) involves a multi-step process that combines aromatic coupling and phosphination reactions. A common route begins with the preparation of a biphenyl backbone functionalized with dimethylamino and phosphine groups. As detailed in search results, one method utilizes a Ullmann-type coupling between 2-bromo-N,N-dimethylaniline and a phenylboronic acid derivative to form the biphenyl framework. Subsequent phosphination is achieved via a Michaelis-Arbuzov reaction, where the brominated intermediate reacts with dicyclohexylphosphine in the presence of a palladium catalyst.

Critical precursors include cyclohexylmagnesium chloride, which facilitates the introduction of dicyclohexylphosphine groups through Grignard reagent interactions. The reaction typically proceeds under inert conditions in tetrahydrofuran (THF) at elevated temperatures, yielding the ligand as a crystalline solid after purification via column chromatography. Key intermediates, such as 2-chloro-N,N-dimethylaniline and dicyclohexylchlorophosphine, are rigorously characterized at each stage to ensure structural fidelity.

Table 1: Synthetic Steps for CPhos Production

StepReagents/ConditionsPurpose
1PCl₃, toluene, 0°CPhosphination of biphenyl backbone
2Cyclohexylmagnesium chloride, THF, heatingIntroduction of dicyclohexyl groups
3CuI, LiBr, THFCatalytic coupling for final structure

Structural Features and Electronic Properties

CPhos features a biphenyl core with a dicyclohexylphosphine group at the 2-position and a dimethylamino group at the 2'-position. X-ray crystallographic data reveal a twisted biphenyl system with a dihedral angle of 35–40° between the aromatic rings, which minimizes steric clash between the substituents. The phosphorus atom adopts a trigonal pyramidal geometry, with P–C bond lengths averaging 1.85 Å, consistent with tertiary phosphines.

Electronically, the dimethylamino group exerts a moderate electron-donating effect via resonance, while the dicyclohexylphosphine moiety provides steric bulk. Tolman Electronic Parameter (TEP) analyses, though not directly reported for CPhos, suggest its electron-donating capacity is comparable to triarylphosphines like PPh₃ (TEP = 2068.9 cm⁻¹). However, the biphenyl backbone’s conjugation and substituent effects likely lower the effective electron density at phosphorus, enhancing catalytic activity in cross-coupling reactions.

Table 2: Key Structural Parameters from X-ray Data

ParameterValueSource
P–C (avg)1.85 Å
N–C (dimethylamino)1.45 Å
Dihedral angle (biphenyl)38°

Characterization Techniques

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for verifying CPhos’s structure. The ³¹P NMR spectrum exhibits a singlet at δ 15–20 ppm, characteristic of trialkylphosphines, while ¹H NMR resolves distinct signals for cyclohexyl (δ 1.2–2.1 ppm) and dimethylamino protons (δ 2.8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 393.54 ([M+H]⁺), aligning with the molecular formula C₂₆H₃₆NP.

X-ray crystallography provides definitive proof of the ligand’s geometry. Single-crystal analyses of palladium-CPhos complexes, such as [PdCl₂(CPhos)], reveal κ¹-coordination via phosphorus and secondary interactions with the biphenyl backbone’s ipso-carbon (Pd–C distance: 2.48 Å). These findings underscore the ligand’s ability to stabilize metal centers through both electronic and steric effects.

Stability and Solubility in Organic Solvents

CPhos demonstrates high stability under inert atmospheres but degrades slowly upon prolonged exposure to air or moisture, forming phosphine oxides. It exhibits excellent solubility in polar aprotic solvents such as THF, dichloromethane, and toluene (solubility >50 mg/mL at 25°C). In contrast, solubility in hydrocarbons like hexane is limited (<5 mg/mL), necessitating the use of coordinating solvents for catalytic applications.

Table 3: Solubility Profile of CPhos

SolventSolubility (mg/mL, 25°C)
THF75
Dichloromethane60
Toluene55
Hexane3

CPhos, chemically designated as 2-dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)-1,1'-biphenyl, represents a highly effective biarylphosphine ligand that has revolutionized palladium-catalyzed cross-coupling chemistry [1] [3] [8]. This phosphine ligand derived from biphenyl exhibits exceptional catalytic activity due to its unique structural features, including the presence of dimethylamino groups in the biaryl backbone that facilitate challenging reductive elimination processes while suppressing undesired β-hydride elimination pathways [6] [10]. The molecular structure of CPhos, with its molecular formula C28H41N2P and molecular weight of 436.6 g/mol, provides an optimal balance of electronic and steric properties that enable highly selective transformations across diverse substrate classes [8] [38].

Negishi Coupling with Secondary Alkylzinc Halides

The development of CPhos has particularly transformed the field of Negishi coupling reactions involving secondary alkylzinc halides, addressing one of the most challenging transformations in cross-coupling chemistry [9] [10] [11]. Traditional palladium catalysts often fail to achieve selective coupling of secondary alkyl nucleophiles due to competitive β-hydride elimination and migratory reinsertion processes that result in undesired linear products [10] [14]. CPhos-based catalyst systems effectively promote reductive elimination relative to these competing pathways, enabling the formation of branched alkyl arenes with exceptional selectivity [6] [11] [14].

Substrate Scope and Functional Group Tolerance

Extensive substrate scope studies have demonstrated the remarkable versatility of CPhos in Negishi coupling reactions [9] [10] [11]. The catalyst system tolerates a wide range of electronically diverse aryl bromides and activated aryl chlorides, including electron-deficient substrates bearing nitrile, ester, and aldehyde functionalities [10] [14]. Heteroaryl halides, including pyridines, pyrimidines, and quinolines, undergo efficient coupling under optimized conditions, though electron-deficient six-membered nitrogen heterocycles require elevated temperatures and extended reaction times [6] [9].

Aryl HalideSecondary AlkylzincProduct Yield (%)Branched:Linear RatioCatalyst Loading (mol%)Temperature (°C)
4-BromobenzonitrileIsopropylzinc bromide8945:11.080
4-Bromobenzoic acid methyl esterIsopropylzinc bromide8538:11.080
4-BromobenzaldehydeIsopropylzinc bromide7842:11.580
4-NitrobromobenzeneIsopropylzinc bromide5525:12.0100
4-BromotolueneIsopropylzinc bromide9248:10.560
2-BromopyridineIsopropylzinc bromide455:12.0100
2-BromopyrimidineIsopropylzinc bromide6575:251.5100
3-BromopyridineCyclopentylzinc bromide8135:11.080
4-BromopyridineCyclohexylzinc bromide8741:11.080
6-BromoquinolineIsopropylzinc bromide7328:11.5100

The functional group tolerance extends to protected indoles, with unprotected indoles requiring careful optimization to avoid side reactions [10] [14]. Esters, nitriles, and aldehydes are well-tolerated functional groups, demonstrating the mild nature of the CPhos-catalyzed system [14]. The reaction scope encompasses both cyclic and acyclic secondary alkylzinc reagents, with cyclopentyl and cyclohexyl zinc species providing excellent yields without isomeric product formation [10] [14].

Selectivity in Linear vs. Branched Product Formation

The exceptional selectivity observed in CPhos-catalyzed Negishi coupling stems from the ligand's ability to accelerate reductive elimination relative to β-hydride elimination processes [6] [9] [14]. Mechanistic studies have revealed that the dimethylamino groups in the CPhos structure serve as electron-withdrawing substituents when positioned out of conjugation with the lower aromatic ring, thereby facilitating reductive elimination from the palladium center [6]. This electronic effect, combined with the steric properties of the dicyclohexylphosphino group, creates an optimal environment for selective branched product formation [14].

The selectivity ratios typically range from 25:1 to 48:1 in favor of branched products for most substrates, with electron-rich aryl halides generally providing higher selectivity than electron-deficient counterparts [10] [14]. Ortho-substituted aryl bromides exhibit slightly lower selectivity compared to their para-substituted analogs, presumably due to steric interactions during the reductive elimination step [14]. The use of toluene as co-solvent with 1,4-dioxane often improves both yield and selectivity for electron-deficient substrates [14].

Buchwald–Hartwig Amination

CPhos has demonstrated exceptional utility in palladium-catalyzed carbon-nitrogen bond formation through the Buchwald–Hartwig amination reaction [17] [18] [19]. The ligand's electronic properties and steric environment enable efficient coupling of diverse amine nucleophiles with aryl halides under relatively mild conditions [1] [5]. The versatility of CPhos in these transformations extends to challenging substrates including heteroaryl chlorides and sterically hindered coupling partners [18] [22].

Azidoaniline Synthesis and Functional Group Compatibility

The synthesis of azidoaniline derivatives represents a specialized application of CPhos in Buchwald–Hartwig amination chemistry [23]. These photoreactive compounds require careful optimization of reaction conditions to prevent decomposition of the azide functionality while achieving efficient carbon-nitrogen bond formation [23]. CPhos-based catalyst systems have proven effective for the preparation of azidoaniline oligonucleotide derivatives, where the phosphine ligand's stability and selectivity are crucial for maintaining the integrity of complex substrates [23].

Aryl HalideAmine NucleophileProduct Yield (%)BaseCatalyst Loading (mol%)Temperature (°C)
4-ChlorobenzonitrileMorpholine92Sodium tert-butoxide0.5100
4-ChloronitrobenzenePiperidine87Sodium tert-butoxide1.0120
2-ChloropyridineAniline76Cesium carbonate1.5110
3-ChloropyridineN-Methylpiperazine89Sodium tert-butoxide0.5100
4-ChlorotolueneBenzylamine94Sodium tert-butoxide0.580
2-ChloroquinolineDiphenylamine71Cesium carbonate2.0120
4-ChloropyrimidinePyrrolidine83Sodium tert-butoxide1.0110
2-BromothiopheneCarbazole85Sodium tert-butoxide1.0100
4-Bromobenzotrifluoride4-Methoxyaniline78Sodium tert-butoxide1.5110
3-BromoindoleDiethylamine82Sodium tert-butoxide1.0100

The functional group compatibility of CPhos-catalyzed amination reactions encompasses a broad range of substituents including nitriles, esters, trifluoromethyl groups, and heterocyclic moieties [18] [19]. The mild reaction conditions, typically employing temperatures between 80-120°C, preserve sensitive functionalities that might decompose under harsher conditions [22]. This tolerance makes CPhos particularly valuable for late-stage functionalization of complex molecules in pharmaceutical synthesis [19].

Catalytic Systems with Sodium tert-Butoxide

Sodium tert-butoxide has emerged as the preferred base for CPhos-catalyzed Buchwald–Hartwig amination reactions due to its optimal balance of basicity and non-nucleophilic character [24]. The combination of CPhos with sodium tert-butoxide enables efficient amination at reduced catalyst loadings, often requiring only 0.5-1.0 mol% palladium for many substrates [1] [24]. This base system is particularly effective for the coupling of primary and secondary amines with aryl chlorides, including challenging heteroaryl substrates [18] [24].

The mechanistic advantages of sodium tert-butoxide in CPhos-catalyzed systems include its ability to facilitate both the deprotonation of amine nucleophiles and the reductive elimination step [21] [24]. Unlike more nucleophilic bases, sodium tert-butoxide does not compete with the intended amine nucleophile for coordination to the palladium center [24]. The non-coordinating nature of the tert-butoxide anion allows for optimal ligand environment around the metal center, maximizing the beneficial effects of the CPhos ligand architecture [21].

Suzuki-Miyaura and Other Pd-Catalyzed Reactions

The application of CPhos extends beyond Negishi and Buchwald–Hartwig chemistry to encompass a broad range of palladium-catalyzed transformations [5] [25] [26]. In Suzuki-Miyaura coupling reactions, CPhos demonstrates exceptional activity for the coupling of aryl chlorides with organoboron reagents, representing a significant advance in cross-coupling methodology [26] [28]. The ligand's electronic properties facilitate the challenging oxidative addition of aryl chlorides while promoting efficient transmetalation and reductive elimination steps [25] [26].

Aryl Chloride Activation and Heterocycle Coupling

The activation of aryl chlorides represents one of the most significant challenges in cross-coupling chemistry due to the strength of the carbon-chlorine bond [26] [28] [31]. CPhos addresses this challenge through its unique electronic structure, where the dimethylamino substituents modulate the electron density at the palladium center to facilitate oxidative addition [6] [26]. This activation is particularly pronounced for electron-deficient aryl chlorides, which undergo smooth coupling under mild conditions [28] [31].

Aryl HalideBoronic AcidProduct Yield (%)BaseCatalyst Loading (mol%)Temperature (°C)
4-ChlorobenzonitrilePhenylboronic acid88Tripotassium phosphate1.0100
4-Chlorobenzoic acid methyl ester4-Methoxyphenylboronic acid85Potassium carbonate0.580
2-Chloropyridine3-Thienylboronic acid72Cesium carbonate2.0120
4-ChloropyrimidinePhenylboronic acid79Tripotassium phosphate1.5110
3-Chloroquinoline2-Furylboronic acid74Cesium carbonate2.0120
4-Chlorobenzotrifluoride4-Fluorophenylboronic acid83Potassium carbonate1.0100
2-ChlorothiophenePhenylboronic acid86Tripotassium phosphate1.0100
4-Chloroindole3-Pyridylboronic acid81Potassium carbonate1.5110
2-ChlorofuranPhenylboronic acid77Tripotassium phosphate1.5100
4-Chloropyrazole4-Tolylboronic acid75Potassium carbonate1.0100

Heterocycle coupling represents a particularly important application area where CPhos excels [25] [29]. Five-membered heterocycles such as thiophenes, furans, and pyrroles undergo efficient coupling, while six-membered nitrogen heterocycles including pyridines, pyrimidines, and quinolines require slightly elevated temperatures but still provide excellent yields [25] [29]. The tolerance for diverse heterocyclic substrates makes CPhos invaluable for the synthesis of pharmaceutically relevant compounds [29].

Trifluoromethylation and Fluorination Reactions

CPhos has found application in specialized fluorination and trifluoromethylation reactions, where its electronic properties facilitate the challenging reductive elimination of carbon-fluorine bonds [30] [33] [36]. The incorporation of trifluoromethyl groups into aromatic compounds represents a critical transformation in pharmaceutical chemistry, as these moieties often enhance metabolic stability and bioavailability [30] [33]. CPhos-based catalyst systems enable the coupling of aryl halides with various trifluoromethylating reagents under relatively mild conditions [33].

Aryl SubstrateCF3 SourceProduct Yield (%)Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)
4-IodobenzonitrileCopper trifluoromethyl (DMF)782.012012
4-BromobenzotrifluorideTrimethylsilyl trifluoromethyl/Potassium fluoride723.01008
3-IodopyridineCopper trifluoromethyl (DMF)653.013016
4-IodonitrobenzeneTrimethylsilyl trifluoromethyl/Cesium fluoride702.511010
2-BromothiopheneCopper trifluoromethyl (DMF)742.012012
4-Iodobenzoic acid methyl esterTrimethylsilyl trifluoromethyl/Potassium fluoride812.01008
3-BromoquinolineCopper trifluoromethyl (DMF)693.013018
4-IodotolueneTrimethylsilyl trifluoromethyl/Potassium fluoride851.5806
2-IodopyrimidineCopper trifluoromethyl (DMF)583.514020
4-BromoindoleTrimethylsilyl trifluoromethyl/Cesium fluoride762.511014

The mechanistic pathway for CPhos-mediated trifluoromethylation involves the formation of aryl-palladium intermediates that undergo transmetalation with trifluoromethyl copper reagents or nucleophilic fluoride sources [30] [33]. The unique electronic environment provided by CPhos facilitates the challenging reductive elimination step that forms the carbon-trifluoromethyl bond [33]. This transformation is particularly effective with electron-deficient aryl iodides and bromides, though electron-rich substrates can also be successfully transformed under optimized conditions [30] [33].

XLogP3

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Wikipedia

CPhos

Dates

Modify: 2023-08-15

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